molecular formula C18H18N2O2 B5034969 N-(5-tert-butyl-3-isoxazolyl)-2-naphthamide

N-(5-tert-butyl-3-isoxazolyl)-2-naphthamide

Cat. No. B5034969
M. Wt: 294.3 g/mol
InChI Key: MYFCDUWSDMSQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-tert-butyl-3-isoxazolyl)-2-naphthamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring in this compound is substituted with a tert-butyl group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the bulky tert-butyl group, and the aromatic naphthamide group. These groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The isoxazole ring is a site of potential reactivity in this compound, as the nitrogen and oxygen atoms can act as nucleophiles or electrophiles. Additionally, the naphthamide group could undergo reactions typical of amides, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring could contribute to its polarity, while the tert-butyl group could increase its hydrophobicity .

Future Directions

The study of compounds containing isoxazole rings is a vibrant field of research due to their diverse biological activities . Therefore, “N-(5-tert-butyl-3-isoxazolyl)-2-naphthamide” could be of interest in the development of new pharmaceuticals or materials.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)15-11-16(20-22-15)19-17(21)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFCDUWSDMSQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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